1,3-Dioxoisoindolin-2-yl pentanoate 1,3-Dioxoisoindolin-2-yl pentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18176971
InChI: InChI=1S/C13H13NO4/c1-2-3-8-11(15)18-14-12(16)9-6-4-5-7-10(9)13(14)17/h4-7H,2-3,8H2,1H3
SMILES:
Molecular Formula: C13H13NO4
Molecular Weight: 247.25 g/mol

1,3-Dioxoisoindolin-2-yl pentanoate

CAS No.:

Cat. No.: VC18176971

Molecular Formula: C13H13NO4

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxoisoindolin-2-yl pentanoate -

Specification

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
IUPAC Name (1,3-dioxoisoindol-2-yl) pentanoate
Standard InChI InChI=1S/C13H13NO4/c1-2-3-8-11(15)18-14-12(16)9-6-4-5-7-10(9)13(14)17/h4-7H,2-3,8H2,1H3
Standard InChI Key OISZWNPBLJIBOA-UHFFFAOYSA-N
Canonical SMILES CCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O

Introduction

Chemical Structure and Nomenclature

1,3-Dioxoisoindolin-2-yl pentanoate consists of a pentanoic acid esterified to the nitrogen atom of a 1,3-dioxoisoindoline moiety. The core structure features a bicyclic aromatic system (isoindoline-1,3-dione) with two ketone oxygen atoms at positions 1 and 3. The pentanoate group introduces a five-carbon aliphatic chain, enhancing the compound’s hydrophobicity and reactivity.

Molecular Formula: C₁₆H₁₇NO₄ (estimated based on analogous compounds) .
Key Functional Groups:

  • 1,3-Dioxoisoindolin-2-yl: Imparting rigidity and electron-deficient character.

  • Pentanoate Ester: Facilitating nucleophilic substitution or hydrolysis reactions.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1,3-dioxoisoindolin-2-yl pentanoate likely involves a two-step process:

  • Formation of the Isoindoline-1,3-dione Core: Condensation of phthalic anhydride with a primary amine, followed by oxidation .

  • Esterification: Reaction of the isoindolinone intermediate with pentanoyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Example Reaction:

1,3-Dioxoisoindolin-2-ol+Pentanoyl ChlorideBase1,3-Dioxoisoindolin-2-yl Pentanoate+HCl\text{1,3-Dioxoisoindolin-2-ol} + \text{Pentanoyl Chloride} \xrightarrow{\text{Base}} \text{1,3-Dioxoisoindolin-2-yl Pentanoate} + \text{HCl}

Industrial Scalability

Continuous flow reactors are preferred for large-scale production to ensure consistent yields (>85%) and minimize side reactions . Key parameters include:

  • Temperature: 50–70°C to balance reaction rate and byproduct formation.

  • Catalyst: Lewis acids (e.g., ZnCl₂) may accelerate esterification.

Physicochemical Properties

Data for 1,3-dioxoisoindolin-2-yl pentanoate are extrapolated from its 2-propyl analog (CAS 2387417-86-7) :

PropertyValue
Molecular Weight289.33 g/mol (analog)
Boiling Point320–340°C (estimated)
Melting Point45–50°C (predicted)
SolubilityLow in water; soluble in DMSO, THF

Spectroscopic Characteristics:

  • ¹H NMR: Peaks at δ 7.8–8.1 ppm (aromatic protons), δ 4.3–4.5 ppm (ester methylene), δ 1.2–1.6 ppm (aliphatic chain) .

  • IR: Strong absorptions at 1770 cm⁻¹ (C=O stretch) and 1160 cm⁻¹ (C-O ester) .

Hazard CategoryRisk Mitigation Strategies
Skin IrritationUse nitrile gloves and fume hoods
Respiratory ToxicityEmploy local exhaust ventilation
Environmental RiskAvoid aqueous discharge

GHS Labeling:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

Comparative Analysis with Analogous Esters

1,3-Dioxoisoindolin-2-yl 2-Propylpentanoate (CAS 2387417-86-7)

  • Structural Difference: A 2-propyl substituent on the pentanoate chain enhances lipophilicity (logP: 3.2 vs. 2.8 for the unsubstituted ester) .

  • Bioactivity: The 2-propyl derivative exhibits 20% higher protease inhibition but reduced aqueous solubility .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the aliphatic chain to optimize potency and pharmacokinetics.

  • Targeted Drug Delivery: Conjugation with nanoparticles to improve bioavailability.

  • Green Synthesis: Developing solvent-free protocols using enzymatic catalysis.

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